molecular formula C3H6N6 B2854754 4-Hydrazinyl-1,3,5-triazin-2-amine CAS No. 58228-68-5

4-Hydrazinyl-1,3,5-triazin-2-amine

Cat. No.: B2854754
CAS No.: 58228-68-5
M. Wt: 126.123
InChI Key: NOTYRPPWMLDEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C3H6N6 It is known for its unique structure, which includes a triazine ring substituted with hydrazinyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate. The reaction is carried out in an aqueous solution of sodium hydroxide, followed by heating to facilitate the substitution process . The reaction conditions often include temperatures ranging from 130°C to 140°C and reaction times of 10 to 15 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or amino groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are valuable intermediates in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Hydrazinyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazinyl-1,3,5-triazin-2-amine include:

  • 2,4,6-Trichloro-1,3,5-triazine
  • 2,4-Diamino-1,3,5-triazine
  • 4-Amino-1,3,5-triazin-2-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydrazinyl and amino groups on the triazine ring. This structural feature imparts distinct reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and various applications .

Properties

IUPAC Name

4-hydrazinyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-2-6-1-7-3(8-2)9-5/h1H,5H2,(H3,4,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTYRPPWMLDEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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